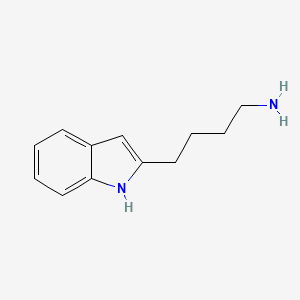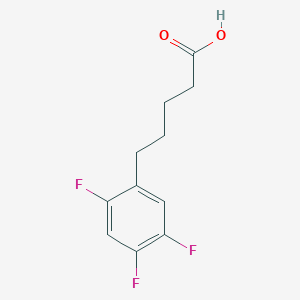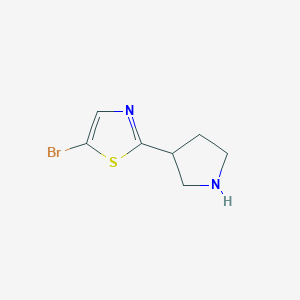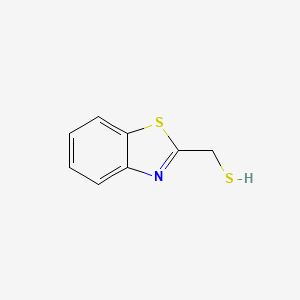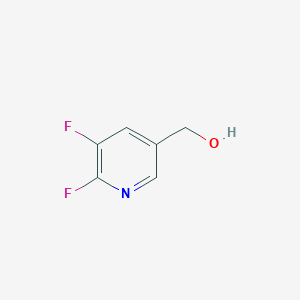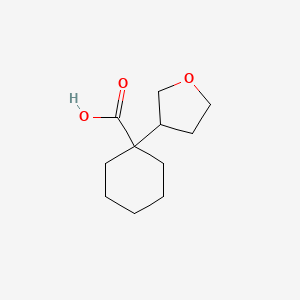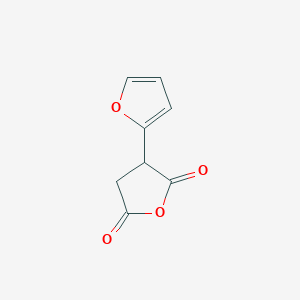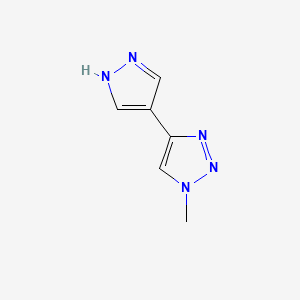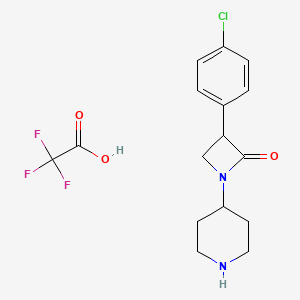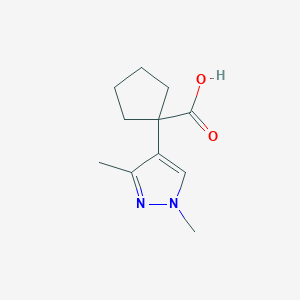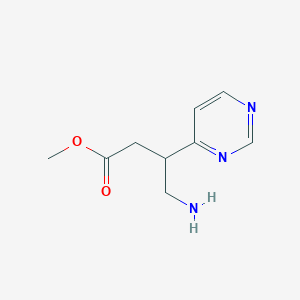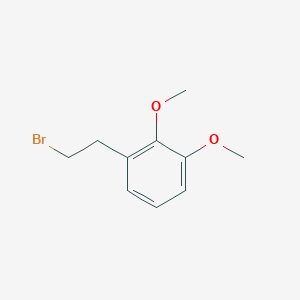
2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol is an organic compound that features a bromine atom, a hydroxyprop-1-en-1-yl group, and a methoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol typically involves the bromination of 4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol.
Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the hydroxyprop-1-en-1-yl group can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Hydroxyprop-1-en-1-yl)-6-methoxyphenol: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Bromo-4-(3-hydroxyprop-1-en-1-yl)phenol: Lacks the methoxy group, which can affect its solubility and interaction with other molecules.
2-Bromo-6-methoxyphenol: Lacks the hydroxyprop-1-en-1-yl group, leading to different chemical and biological properties.
Uniqueness
2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the bromine atom allows for further functionalization through substitution reactions, while the hydroxyprop-1-en-1-yl and methoxy groups contribute to its overall stability and solubility.
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
2-bromo-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenol |
InChI |
InChI=1S/C10H11BrO3/c1-14-9-6-7(3-2-4-12)5-8(11)10(9)13/h2-3,5-6,12-13H,4H2,1H3/b3-2+ |
Clé InChI |
JKKNRFIVLRVVEZ-NSCUHMNNSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C/CO)Br)O |
SMILES canonique |
COC1=C(C(=CC(=C1)C=CCO)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



